[(2R,3R)-3-[2-(dimethylamino)acetyl]oxy-3-(4-nitrophenyl)-2-(tetradecanoylamino)propyl] 2-(dimethylamino)acetate;dihydrochloride
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Overview
Description
LCL521 dihydrochloride is a chemical compound known for its role as an inhibitor of acid ceramidase, an enzyme involved in the metabolism of sphingolipids. This compound is a prodrug form of B13, designed to enhance lysosomal delivery and cellular potency . It has a molecular formula of C31H54Cl2N4O7 and a molecular weight of 665.69 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
LCL521 dihydrochloride is synthesized through a series of chemical reactions involving the esterification of N,N-dimethyl glycine with B13. The process involves the use of specific reagents and conditions to ensure the efficient formation of the desired product . The compound is typically prepared in a powder form and stored under desiccated conditions at temperatures ranging from -10 to -25°C .
Industrial Production Methods
The industrial production of LCL521 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The compound is then subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) to confirm its purity .
Chemical Reactions Analysis
Types of Reactions
LCL521 dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert LCL521 dihydrochloride into its reduced forms.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
Scientific Research Applications
LCL521 dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study the behavior of acid ceramidase inhibitors.
Biology: Employed in cellular studies to investigate the role of sphingolipids in cell signaling and metabolism.
Industry: Utilized in the development of new drugs and therapeutic agents targeting sphingolipid metabolism.
Mechanism of Action
LCL521 dihydrochloride exerts its effects by inhibiting acid ceramidase, an enzyme responsible for the hydrolysis of ceramide into sphingosine and free fatty acid. By blocking this enzyme, LCL521 dihydrochloride increases the levels of ceramide, a pro-apoptotic sphingolipid, leading to enhanced cell death in certain cancer cells . The compound also interacts with various cellular pathways, including the inositol-requiring element-1 (IRE1) kinase pathway, to modulate cellular stress responses .
Comparison with Similar Compounds
Similar Compounds
B13: The parent compound of LCL521 dihydrochloride, known for its selective inhibition of acid ceramidase.
N,N-dimethyl glycine (DMG) diester prodrugs: Similar compounds designed to enhance lysosomal delivery and cellular potency.
Uniqueness
LCL521 dihydrochloride stands out due to its enhanced lysosomal delivery and increased cellular potency compared to its parent compound B13.
Properties
IUPAC Name |
[(2R,3R)-3-[2-(dimethylamino)acetyl]oxy-3-(4-nitrophenyl)-2-(tetradecanoylamino)propyl] 2-(dimethylamino)acetate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52N4O7.2ClH/c1-6-7-8-9-10-11-12-13-14-15-16-17-28(36)32-27(24-41-29(37)22-33(2)3)31(42-30(38)23-34(4)5)25-18-20-26(21-19-25)35(39)40;;/h18-21,27,31H,6-17,22-24H2,1-5H3,(H,32,36);2*1H/t27-,31-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUSRMLMLNVDSF-QJCVVZHISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(COC(=O)CN(C)C)C(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)CN(C)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@H](COC(=O)CN(C)C)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)CN(C)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H54Cl2N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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